C.I.Disperse Orange 35
Description
C.I. Disperse Orange 35 is a disperse dye primarily used for synthetic textiles like polyester. Based on contextual clues, it may belong to the anthraquinone or azo dye class, similar to other disperse orange dyes (e.g., Disperse Orange 11, 25, or 36). Disperse dyes are non-ionic, water-insoluble compounds applied via high-temperature dispersion in aqueous mediums .
Properties
CAS No. |
12768-87-5 |
|---|---|
Molecular Formula |
Cl2H18N6Ni |
Origin of Product |
United States |
Chemical Reactions Analysis
General Chemical Reactions of Azo Disperse Dyes
Azo disperse dyes, including those in the orange spectrum, primarily undergo:
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Diazotization : Key step in synthesis involving nitrous acid and aromatic amines (e.g., 2,6-dichloro-4-nitroaniline) .
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Coupling Reactions : Formation of azo bonds (-N=N-) between diazonium salts and coupling agents like N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine .
Table 1: Common Reaction Types for Azo Disperse Dyes
Case Study: C.I. Disperse Orange 30
Though not Orange 35, Disperse Orange 30 (C.I. 11119) serves as a relevant analogue:
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Synthesis Pathway :
-
Key Properties :
Table 2: Thermodynamic Parameters for Disperse Orange 30 Adsorption on Polyester
| Parameter | Commercial Form | Liquid Form | Source |
|---|---|---|---|
| Diffusion Coefficient (D) at 130°C | 2.4 × 10⁻¹³ m²/s | 3.1 × 10⁻¹³ m²/s | |
| Activation Energy (Eₐ) | 58.2 kJ/mol | 49.8 kJ/mol |
Degradation and Environmental Impact
Azo disperse dyes (including orange variants) are prone to reductive cleavage, releasing carcinogenic aromatic amines like 2,4-diaminotoluene . Key findings:
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Microbial Degradation : Pseudomonas spp. degrade Disperse Orange 5 into non-toxic metabolites under aerobic conditions .
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Photocatalytic Oxidation : TiO₂ catalysts break down azo bonds, reducing chemical oxygen demand (COD) by 85% .
Research Gaps and Recommendations
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Structural Analysis : No XRD or NMR data exists for Disperse Orange 35 to confirm its molecular configuration.
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Reactivity Studies : Oxidation/reduction kinetics remain uncharacterized.
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Ecotoxicology : Impact on aquatic ecosystems requires evaluation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares C.I. Disperse Orange 35 (inferred properties) with structurally or functionally related disperse orange dyes, based on evidence from the provided sources:
Key Findings:
Structural Similarities: Disperse Orange 25 and 36 share identical molecular formulas (C₁₇H₁₇N₅O₂), suggesting structural isomerism or minor substituent differences impacting color and application . Disperse Orange 31’s larger molecular weight (381.39 g/mol) correlates with enhanced thermal stability, critical for high-temperature dyeing processes .
Performance Variations: Anthraquinone-based dyes (e.g., Disperse Orange 11) typically exhibit lower light fastness compared to azo dyes (e.g., Disperse Orange 25/36) but offer brighter hues . Azo dyes dominate industrial use due to cost-effectiveness and tunable properties, though anthraquinone derivatives are preferred for specific color requirements .
Research and Industry Trends
Q & A
Basic Research Questions
Q. What are the established synthesis routes and characterization methods for C.I. Disperse Orange 35?
- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and UV-Vis spectroscopy to confirm absorbance maxima (~470–490 nm for orange hues). Thermal stability can be evaluated via thermogravimetric analysis (TGA) .
Q. What key physicochemical properties define C.I. Disperse Orange 35 in textile applications?
- Methodological Answer : Critical properties include solubility in organic solvents (e.g., dimethylformamide), dispersion stability in aqueous media, and color fastness (light, wash, and rub). Standardized testing protocols (e.g., ISO 105-C06 for wash fastness) should be applied, with spectrophotometric quantification of dye uptake on polyester substrates under varying temperatures (e.g., 130°C for high-temperature dyeing) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the photostability of C.I. Disperse Orange 35 under diverse environmental conditions?
- Methodological Answer : Use accelerated weathering tests (e.g., xenon-arc lamp exposure per ASTM G155) with controlled variables: UV intensity, humidity, and temperature. Compare degradation rates via color difference measurements (ΔE* using CIELAB standards) and HPLC analysis of degradation byproducts. Include control groups with stabilizers (e.g., UV absorbers) to assess mitigation strategies .
Q. How should contradictions in reported dyeing efficiency data be addressed methodologically?
- Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by variables such as fabric pretreatment (e.g., plasma treatment), dye concentration, and pH. Use multivariate regression to identify confounding factors. Replicate conflicting experiments under standardized conditions (e.g., AATCC test methods) to isolate procedural discrepancies .
Q. What comparative frameworks are effective for studying C.I. Disperse Orange 35 against other synthetic disperse dyes (e.g., C.I. Disperse Red 356)?
- Methodological Answer : Employ a factorial design to compare color yield, fastness properties, and environmental impact (e.g., biodegradability via OECD 301 tests). Use spectrophotometry for color strength quantification and Fourier-transform infrared spectroscopy (FTIR) to monitor chemical interactions with polyester fibers. Reference synthetic dye classifications from to contextualize structural differences .
Q. What advanced analytical techniques are suitable for identifying degradation pathways of C.I. Disperse Orange 35 in wastewater?
- Methodological Answer : Combine liquid chromatography-mass spectrometry (LC-MS) for metabolite profiling and toxicity assays (e.g., Daphnia magna bioassays) to assess ecological impact. Simulate wastewater treatment conditions (e.g., ozonation, photocatalytic degradation) and monitor reaction kinetics using pseudo-first-order models. Validate findings with isotopic labeling studies to trace degradation mechanisms .
Methodological Considerations
- Data Reliability : Ensure reproducibility by documenting experimental parameters (e.g., dye bath pH, liquor ratio) and adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical and Safety Compliance : Follow laboratory safety protocols for handling disperse dyes (e.g., PPE for particulate inhalation risks) and ethical guidelines for environmental impact reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
